molecular formula C8H14BrNO3 B12441895 Methyl 2-(2-bromoacetamido)-3-methylbutanoate

Methyl 2-(2-bromoacetamido)-3-methylbutanoate

Cat. No.: B12441895
M. Wt: 252.11 g/mol
InChI Key: KRFWOCTZRRSBEI-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromoacetamido)-3-methylbutanoate (CAS 1379456-17-3) is a chemical building block featuring a methyl ester and a reactive bromoacetamido group on a common valine scaffold. This brominated derivative is a versatile intermediate in organic synthesis and pharmaceutical research, particularly for the development of active compounds such as piperidine-2,6-dione derivatives, which have been investigated as tumor necrosis factor (TNF) inhibitors . The compound's structure allows for further functionalization, making it a valuable reagent for constructing more complex molecules. Available in various quantities, this product is intended for research and development purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14BrNO3

Molecular Weight

252.11 g/mol

IUPAC Name

methyl 2-[(2-bromoacetyl)amino]-3-methylbutanoate

InChI

InChI=1S/C8H14BrNO3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4H2,1-3H3,(H,10,11)

InChI Key

KRFWOCTZRRSBEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Amide Coupling via Carbodiimide Activation

A widely reported method involves coupling 2-bromoacetic acid with methyl 3-amino-3-methylbutanoate using carbodiimide-based activators. Key steps include:

  • Activation of 2-Bromoacetic Acid : 2-Bromoacetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C.
  • Coupling Reaction : The activated acid reacts with methyl 3-amino-3-methylbutanoate in the presence of trimethylamine (TEA) as a base. The reaction proceeds at room temperature for 16 hours.
  • Workup and Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 4:6).

Key Data :

  • Yield : 21% over three steps.
  • Advantages : High purity (>98%), scalable to multi-gram quantities.
  • Challenges : Low yield due to competing side reactions.

Halogenation of Preformed Amides

An alternative approach involves brominating a preformed acetamide intermediate:

  • Synthesis of Methyl 3-Acetamido-3-Methylbutanoate : React methyl 3-amino-3-methylbutanoate with acetic anhydride in dichloromethane (DCM).
  • Bromination : Treat the intermediate with elemental bromine in acetic acid at 10–80°C. Excess bromine (1.2–1.5 eq.) ensures complete substitution.
  • Crystallization : The product precipitates upon cooling and is filtered and dried.

Key Data :

  • Yield : 82–95% for analogous brominations.
  • Conditions : Bromine in acetic acid, 20–50°C, 1–3 hours.

Optimization Strategies

Solvent and Catalyst Selection

  • Solvents : DMF and DCM are preferred for coupling reactions due to their polarity and compatibility with carbodiimides. Brominations use acetic acid or tetrahydrofuran (THF)/water mixtures.
  • Catalysts : Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance efficiency in related bromoacetyl syntheses.

Temperature and Reaction Time

  • Coupling Reactions : 0°C to room temperature, 12–24 hours.
  • Brominations : Elevated temperatures (40–80°C) reduce reaction times to 1–8 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.05 (d, 3H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 3.75 (s, 3H, OCH₃), 4.25 (q, 1H, NHCH), 4.95 (s, 2H, BrCH₂).
  • MS (FAB) : m/z 284.1 [M+H]⁺.

Purity and Yield Comparison

Method Yield (%) Purity (%) Key Reference
Carbodiimide Coupling 21 >98
Direct Bromination 82–95 >95

Industrial-Scale Considerations

  • Cost Efficiency : Bromine and acetic acid are cost-effective reagents, but palladium catalysts increase expenses.
  • Safety : Bromine handling requires stringent safety protocols (e.g., fume hoods, PPE).
  • Environmental Impact : Solvent recovery systems (e.g., DMF distillation) minimize waste.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems improve heat management in exothermic brominations.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) show promise for greener amide couplings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromoacetamido)-3-methylbutanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate and chromium trioxide are used in oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and alcohols.

Scientific Research Applications

Methyl 2-(2-bromoacetamido)-3-methylbutanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromoacetamido)-3-methylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Methyl 2-(2-bromoacetamido)-3-methylbutanoate C₈H₁₂BrNO₃ 238.08 (inferred) Bromoacetamido, methyl ester High electrophilicity due to Br
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₁₁H₁₈F₃NO₂ 265.12 Trifluoroethylamino, methyl ester Enhanced stability from CF₃ group
2-(2-Bromo-3-methylbutanamido)acetic acid C₇H₁₂BrNO₃ 238.08 Bromoacetamido, carboxylic acid Acidic functionality for solubility
2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide C₁₃H₁₆BrN₂O₂ 313.19 Aromatic acetamido, bromoalkylamide Potential bioactivity from aryl group

Key Observations :

  • Bromine Reactivity: The bromoacetamido group in the target compound enhances electrophilicity compared to non-halogenated analogs like methyl 2-benzoylamino-3-oxobutanoate (). This facilitates nucleophilic substitution reactions, critical in drug synthesis .
  • Ester vs.
  • Aromatic vs. Aliphatic Substituents : The aromatic acetamido group in 2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide () may confer distinct pharmacokinetic properties, whereas the target compound’s aliphatic structure likely prioritizes synthetic versatility.

Comparative Insights :

  • Reaction Conditions : The target compound’s synthesis would likely require bromoacetylating agents (e.g., bromoacetic acid derivatives) under mild conditions to preserve ester integrity, contrasting with the high-temperature trifluoroethylation in .
  • Purification : Reverse-phase chromatography () or silica gel methods () are common for polar esters, whereas hydrochloride salts () are isolated via crystallization.

Physicochemical and Functional Properties

  • Stability: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () imparts steric and electronic stability, whereas the bromoacetamido group in the target compound may confer photoreactivity.
  • Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility than ester analogs, which are more lipophilic.
  • Biological Relevance : Aromatic brominated amides () are explored in opioid research, suggesting that the target compound’s bromoacetamido group could be leveraged in bioactive molecule design .

Biological Activity

Methyl 2-(2-bromoacetamido)-3-methylbutanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article provides an overview of its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₆H₁₃BrN₂O₂
  • Molecular Weight : 195.05 g/mol
  • CAS Number : 26330-51-8

The compound features a bromoacetamido group which is significant for its biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against HIV. Its structural analogs have shown promising activity against HIV-1 protease, a critical enzyme in the viral replication cycle. The binding affinities of these compounds are noteworthy, with some exhibiting KiK_i values in the low nanomolar range, indicating strong inhibitory effects against both wild-type and multidrug-resistant variants of HIV-1 .

Inhibition of Tumor Necrosis Factor (TNF)

The compound has also been investigated for its ability to inhibit tumor necrosis factor (TNF), a cytokine involved in systemic inflammation. Elevated levels of TNF are associated with various diseases, including autoimmune disorders and cancer. The inhibition of TNF can lead to reduced inflammation and may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

  • HIV Protease Inhibition :
    • A study demonstrated that derivatives of this compound showed significant inhibition of HIV-1 protease, with some compounds achieving KiK_i values as low as 0.001 nM. These results suggest that modifications to the compound can enhance its antiviral properties .
  • Anti-inflammatory Effects :
    • Research has indicated that compounds similar to this compound can effectively reduce TNF levels in vitro. This activity was linked to a decrease in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Research Findings

StudyFocusKey Findings
Betolinni et al., Nature (1986)TNF InhibitionIdentified the role of TNF in bone resorption diseases; suggested that inhibiting TNF could mitigate these effects.
Grau et al., N. Engl. J. Med. (1989)MalariaHigh levels of TNF during malaria infections were linked to severe complications; inhibition may offer therapeutic avenues.
Poll et al., Proc. Natl. Acad. Sci. (1990)HIV ReplicationDemonstrated that TNF inhibition could reduce HIV replication in T-cells, highlighting a dual therapeutic target for inflammation and viral infection .

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